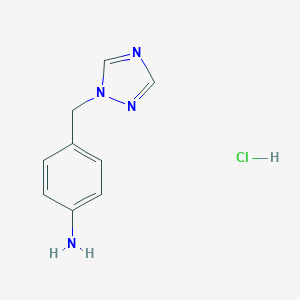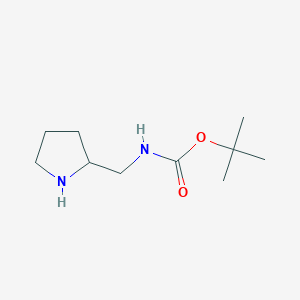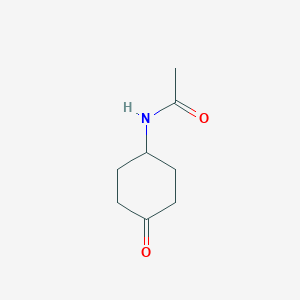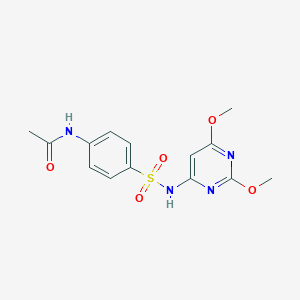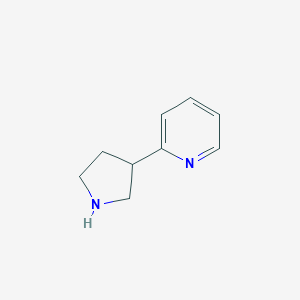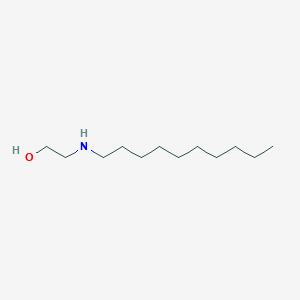
2-(Decylamino)ethanol
Übersicht
Beschreibung
N-Decylaminoethanol, also known as N-Decylaminoethanol, is an organic compound with the molecular formula C12H27NO. It is a lipidic amino alcohol that has garnered interest due to its various applications in scientific research and industry. This compound is characterized by its ability to interact with membrane lipids, making it useful in a range of biological and chemical studies .
Wissenschaftliche Forschungsanwendungen
N-Decylaminoethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its interactions with membrane lipids and its potential effects on cellular processes.
Industry: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Biochemische Analyse
Biochemical Properties
2-(Decylamino)ethanol is known for its role in the antileishmanial activity of lipidic amino alcohols . It interacts with the membrane lipids of the parasite Leishmania, which are parasitic protozoans that can cause ulcerative skin diseases in vertebrates .
Cellular Effects
It is known that lipidic amino alcohols, such as this compound, interact with the membrane lipids of parasites, suggesting that it may influence cell function by altering membrane properties .
Molecular Mechanism
It is known to be involved in the antileishmanial activity of lipidic amino alcohols, suggesting that it may exert its effects at the molecular level by interacting with membrane lipids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Decylaminoethanol typically involves the reaction of decylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}2\text{H}4\text{O} + \text{C}{10}\text{H}{21}\text{NH}2 \rightarrow \text{C}{12}\text{H}_{27}\text{NO} ]
Industrial Production Methods: Industrial production of N-Decylaminoethanol may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-Decylaminoethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Wirkmechanismus
The mechanism of action of N-Decylaminoethanol involves its interaction with membrane lipids. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. In the context of its antileishmanial activity, N-Decylaminoethanol disrupts the membrane integrity of the parasite, leading to its death .
Vergleich Mit ähnlichen Verbindungen
2-(Octylamino)ethanol: Similar structure but with an octyl group instead of a decyl group.
2-(Dodecylamino)ethanol: Similar structure but with a dodecyl group.
2-(Hexylamino)ethanol: Similar structure but with a hexyl group.
Comparison: N-Decylaminoethanol is unique due to its specific chain length, which influences its interaction with lipid membranes. Compared to shorter or longer chain analogs, it may have different effects on membrane fluidity and permeability, making it suitable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
2-(decylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNIZPXBKOEEGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398898 | |
| Record name | 2-(decylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15196-28-8 | |
| Record name | 2-(decylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


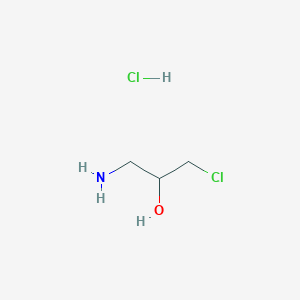
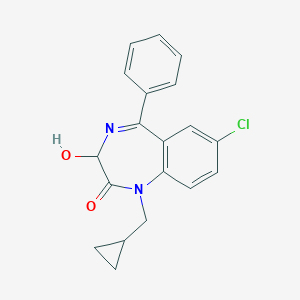


![[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B123303.png)
